molecular formula C10H17N3O3S B14570420 5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61515-98-8

5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No.: B14570420
CAS No.: 61515-98-8
M. Wt: 259.33 g/mol
InChI Key: HVKOTPJMIWFCQC-UHFFFAOYSA-N
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Description

5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide is a synthetic organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a hexyloxy group, a methyl group, and a carboxamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hexyloxy-substituted hydrazine with a carbonyl compound, followed by cyclization with sulfur and nitrogen sources. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted thiadiazole compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    5-(Hexyloxy)-N-methyl-1,2,4-thiadiazole-3-carboxamide: Similar structure but with different substitution pattern.

    5-(Hexyloxy)-N-methyl-1,3,4-thiadiazole-2-carboxamide: Another isomer with a different arrangement of atoms in the ring.

    5-(Hexyloxy)-N-methyl-1,2,3-thiadiazole-4-carboxamide: Yet another isomer with a distinct substitution pattern.

Uniqueness

The uniqueness of 5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide lies in its specific substitution pattern and the presence of the hexyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar thiadiazole derivatives .

Properties

CAS No.

61515-98-8

Molecular Formula

C10H17N3O3S

Molecular Weight

259.33 g/mol

IUPAC Name

5-hexoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C10H17N3O3S/c1-3-4-5-6-7-16-10-12-9(15)13(17-10)8(14)11-2/h3-7H2,1-2H3,(H,11,14)

InChI Key

HVKOTPJMIWFCQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC(=O)N(S1)C(=O)NC

Origin of Product

United States

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